Fenoctimine sulfate anhydrous Fenoctimine sulfate anhydrous
Brand Name: Vulcanchem
CAS No.: 69365-67-9
VCID: VC3932410
InChI: InChI=1S/C27H38N2.H2O4S/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;1-5(2,3)4/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;(H2,1,2,3,4)
SMILES: CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O
Molecular Formula: C27H40N2O4S
Molecular Weight: 488.7 g/mol

Fenoctimine sulfate anhydrous

CAS No.: 69365-67-9

Cat. No.: VC3932410

Molecular Formula: C27H40N2O4S

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Fenoctimine sulfate anhydrous - 69365-67-9

Specification

CAS No. 69365-67-9
Molecular Formula C27H40N2O4S
Molecular Weight 488.7 g/mol
IUPAC Name 1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid
Standard InChI InChI=1S/C27H38N2.H2O4S/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;1-5(2,3)4/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;(H2,1,2,3,4)
Standard InChI Key LASPHNJOBWYAIC-UHFFFAOYSA-N
SMILES CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O
Canonical SMILES CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Fenoctimine sulfate anhydrous (UNII: 93VRZ5B60J) is a sulfur-containing organic compound with the molecular formula C₂₇H₃₈N₂·H₂O₄S and a molecular weight of 488.683 g/mol . The anhydrous form lacks water molecules in its crystal lattice, distinguishing it from its hydrated counterpart (form A), which contains 0.5 moles of water .

Molecular Architecture

  • Stereochemistry: Achiral, with one E/Z center but no defined stereocenters .

  • Backbone: Comprises a branched alkyl chain linked to a benzyl-substituted piperidine ring via an imine group, with a sulfate counterion .

  • InChIKey: LASPHNJOBWYAIC-XVBNZNTOSA-N .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₃₈N₂·H₂O₄S
Molecular Weight488.683 g/mol
Optical ActivityNone
Defined Stereocenters0
E/Z Centers1
Melting Point (Form B)High (anhydrous)

Synthesis and Industrial-Scale Production

The synthesis of fenoctimine sulfate anhydrous involves a multi-step process optimized for yield and scalability. A patented method outlines the following stages :

Key Synthesis Steps

  • Acetamide Intermediate Formation:

    • Dimethylbenzyl alcohol reacts with acetic acid and sulfuric acid in acetonitrile at 0–4°C for 2–15 hours.

    • pH adjustment to 6–8 precipitates N-(1,1-dimethyl-phenethyl)acetamide .

  • Free Base Generation:

    • The acetamide intermediate undergoes reflux with a strong inorganic base (e.g., NaOH) in organic solvents, followed by extraction and drying .

  • Salt Formation:

    • The free base is dissolved in an organic solvent and treated with hydrochloric acid or dry HCl gas to precipitate fenoctimine hydrochloride, which is subsequently converted to the sulfate form .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield Optimization
Acetamide FormationH₂SO₄, CH₃CN, 0–4°C85–92%
Free Base IsolationNaOH, reflux, H₂O extraction78–85%
Sulfate Salt PrecipitationHCl gas, organic solvent>90%

This method avoids column chromatography, making it cost-effective for industrial production .

Polymorphism and Stability

Fenoctimine sulfate exhibits two crystalline forms:

  • Form A (Hydrated): Low-melting (0.5 moles water of hydration), stable in aqueous environments .

  • Form B (Anhydrous): High-melting, moisture-sensitive, and convertible to Form A under humid conditions .

Stability Considerations

  • Hydration-Dehydration Interconversion: Form B reversibly transforms to Form A in the presence of moisture, impacting shelf life and bioavailability .

  • Gastric Environment Behavior: In vivo, the anhydrous form’s surface hydrates to Form A, influencing dissolution rates .

Pharmacological Activity and Species-Specific Metabolism

Preclinical Findings (Dogs/Rats)

  • Potent Antisecretory Activity: ED₅₀ values 10–100x lower than in humans .

  • Minimal Anticholinergic Effects: No dry mouth or nasal symptoms observed .

Human Clinical Profile

  • Weak Antisecretory Activity: High doses required for modest acid suppression .

  • Anticholinergic Side Effects: Dry mouth (62% of subjects), nasal congestion (41%) .

Metabolic Basis for Discrepancies

  • Human Metabolism: Rapid hepatic conversion to less active metabolites (e.g., hydroxylated and N-oxide derivatives) .

  • Key Metabolites:

    • M1: 3-Hydroxy-fenoctimine (40% activity of parent compound).

    • M2: Fenoctimine N-oxide (25% activity) .

Table 3: Species Comparison of Metabolic Pathways

SpeciesPrimary MetabolitesAntisecretory Activity
HumanM1, M2, glucuronides25–40% of parent
DogUnchanged parent (70%)95% activity retained
RatParent + inactive conjugates80% activity retained

Clinical Implications and Therapeutic Limitations

Despite promising animal data, fenoctimine sulfate anhydrous faced clinical setbacks:

Phase II Trial Outcomes

  • Efficacy: 30% reduction in gastric acid output at 200 mg doses vs. 65% for omeprazole .

  • Adverse Events: Anticholinergic effects at doses >100 mg/day limited tolerability .

Mechanistic Insights

  • Metabolite-Driven Toxicity: Human metabolites M3 and M4 exhibited muscarinic receptor affinity (Ki = 120 nM) .

  • Species-Specific CYP450 Activity: Human CYP3A4/2D6 catalyze faster metabolite clearance vs. canine CYP2C21 .

Formulation Challenges and Stability Optimization

The anhydrous form’s moisture sensitivity necessitates specialized formulations:

Comparative Stability Data

ParameterForm A (Hydrated)Form B (Anhydrous)
HygroscopicityLowHigh
Aqueous Solubility12 mg/mL8 mg/mL
Shelf Life (25°C)24 months6 months

Future Research Directions

  • Prodrug Development: Masking metabolically labile sites to prolong half-life.

  • CYP450 Inhibition: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to boost parent compound exposure.

  • Crystalline Engineering: Stabilizing Form B via co-crystallization with polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator